molecular formula C18H16N2OS B2411856 N-(4-ethoxyphenyl)quinoline-2-carbothioamide CAS No. 96450-24-7

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

Cat. No.: B2411856
CAS No.: 96450-24-7
M. Wt: 308.4
InChI Key: IASFJBXCNOUNBF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)quinoline-2-carbothioamide: is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and carbothioamide functionalities in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)quinoline-2-carbothioamide typically involves the condensation of 4-ethoxyaniline with quinoline-2-carbothioic acid. This reaction can be carried out under various conditions, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. The use of recyclable catalysts and green chemistry principles is also common to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)quinoline-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)quinoline-2-carbothioamide can be compared to other quinoline derivatives, such as:

Properties

IUPAC Name

N-(4-ethoxyphenyl)quinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASFJBXCNOUNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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